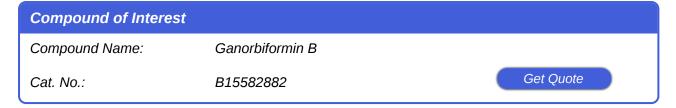


Application Notes and Protocols: Ganorbiformin B in Cancer Cell Line Studies

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ganorbiformin B is a novel natural product that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. These application notes provide a summary of its activity and detailed protocols for investigating its mechanism of action. The information presented is based on studies conducted on various cancer cell lines, highlighting its potential as a therapeutic agent.

Quantitative Data Summary

The anti-proliferative activity of **Ganorbiformin B** has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative metrics are summarized below.

Table 1: IC50 Values of Ganorbiformin B in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM) after 48h
MDA-MB-231	Breast Cancer	15.5
A549	Lung Cancer	25.0
T98G	Glioblastoma	10.2
OVCAR-3	Ovarian Cancer	18.7
SiHa	Cervical Cancer	22.4

Table 2: Effect of **Ganorbiformin B** (20 μM) on Cell Cycle Distribution in A549 Cells

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control	55.2	30.1	14.7
Ganorbiformin B	72.8	15.3	11.9

Table 3: Effect of **Ganorbiformin B** (15 μ M) on Apoptosis-Related Protein Expression in T98G Cells

Protein	Change in Expression
Bcl-2	Decrease
Cleaved Caspase-3	Increase
Cleaved PARP	Increase
Survivin	Decrease

Mechanism of Action

Ganorbiformin B exerts its anti-cancer effects through a multi-faceted mechanism that includes the induction of apoptosis and cell cycle arrest, primarily through the modulation of the NF-κB and PI3K/Akt signaling pathways.

Signaling Pathways Affected by Ganorbiformin B



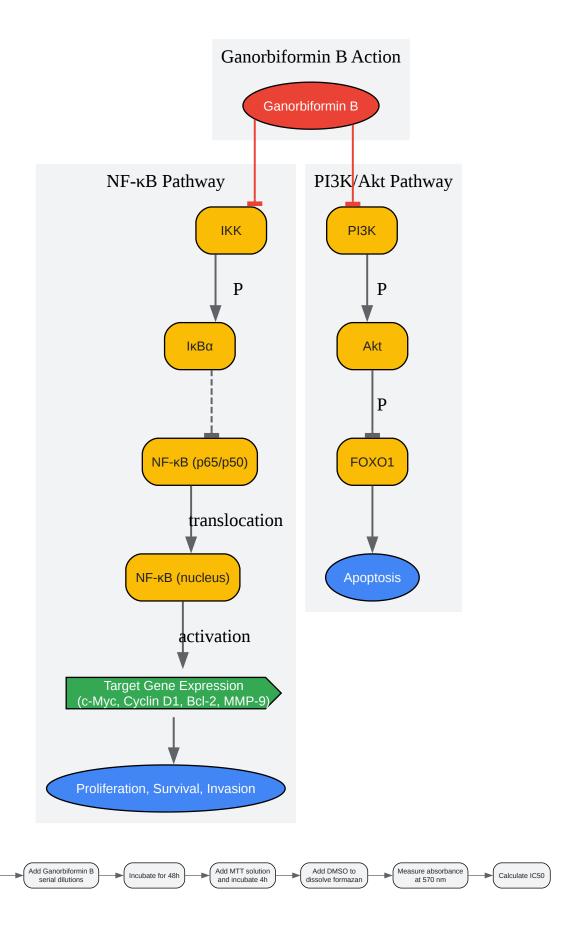




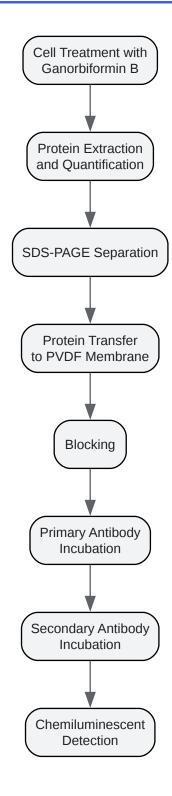
Ganorbiformin B has been shown to suppress the constitutive activation of the NF-κB signaling pathway, a key regulator of cancer cell proliferation, survival, and invasion.[1][2] It inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), anti-apoptosis (e.g., Bcl-2), and invasion (e.g., MMP-9).[1][3]

Furthermore, **Ganorbiformin B** treatment leads to the inactivation of the PI3K/Akt pathway, resulting in the dephosphorylation of Akt and its downstream target, the Forkhead box protein O1 (FOXO1), which plays a role in apoptosis.[4]









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